N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Description
The compound N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with a 4-(p-tolyl)thiazol-2-yl group at the 1-position and a 3-methyl group. The pyrazole nitrogen at the 5-position is linked to a benzofuran-2-carboxamide moiety. This architecture combines three pharmacologically relevant scaffolds:
- Benzofuran: Known for aromatic stacking interactions and metabolic stability.
- Thiazole: Contributes to π-π interactions and hydrogen bonding via its sulfur and nitrogen atoms.
- Pyrazole: A versatile heterocycle often used in medicinal chemistry for its hydrogen-bonding capacity and conformational rigidity.
Properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-14-7-9-16(10-8-14)18-13-30-23(24-18)27-21(11-15(2)26-27)25-22(28)20-12-17-5-3-4-6-19(17)29-20/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMZSMSTPVZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran-2-carboxamide core, followed by the introduction of the pyrazole and thiazole rings. Common reagents used in these steps include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents include halogenated compounds, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Compounds for Comparison:
4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (1)
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide (3k)
Target Compound : N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Table 1: Structural and Physicochemical Properties
Spectroscopic and Analytical Differences
- IR Spectroscopy: Compound 1 and 3k show NH/NH₂ and SO₂ (Compound 1) or CN/Cl (Compound 3k) stretches . The target compound’s IR would likely exhibit benzofuran C-O-C and thiazole C-S vibrations, distinguishing it from sulfonamide or cyano-containing analogs.
- NMR : The target’s ¹H-NMR would display benzofuran aromatic protons (δ 6.5–8.5 ppm), thiazole protons (δ 7.0–8.0 ppm), and pyrazole methyl groups (δ ~2.5 ppm), contrasting with Compound 1’s pyridyl protons (δ 8.0–9.0 ppm) .
Research Implications
- Synthetic Feasibility : The target compound’s yield and purity may differ from sulfonamide analogs (74–89% yields in ) due to steric challenges in coupling benzofuran and thiazole groups .
- Drug-Likeness : The estimated higher molecular weight (~470 g/mol) compared to Compounds 1 (440 g/mol) and 3k (431.1 g/mol) may affect bioavailability, necessitating formulation optimization.
Biological Activity
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of the Compound
The compound features a thiazole ring , a pyrazole ring , and a benzofuran moiety, which contribute to its diverse biological properties. Its structure is characterized by the following components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyrazole Ring : Associated with anti-inflammatory and analgesic effects.
- Benzofuran Moiety : Often linked to neuroprotective and anti-cancer activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Signaling Modulation : It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
- Antioxidant Activity : The compound exhibits potential antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research indicates that compounds with similar structures to this compound show significant cytotoxic effects against various cancer cell lines. For example:
- MCF7 (breast cancer) : Compounds demonstrated IC50 values ranging from 0.01 µM to 0.46 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Antimicrobial Activity
Similar pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains, suggesting that this compound could exhibit similar effects .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of related pyrazole compounds on human cancer cell lines. The results indicated significant growth inhibition, supporting the potential use of these compounds in cancer therapy .
- Mechanism Exploration : Another research explored the mechanism of action of thiazole-containing pyrazoles, revealing their ability to induce apoptosis in cancer cells through mitochondrial pathways .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of similar compounds, demonstrating reduced edema and pain response when administered prior to inflammatory stimuli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
